

# GSK-J1: Core Pharmacological Data

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## Compound Focus: Gsk-J1

CAS No.: 1373422-53-7

Cat. No.: S529539

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The following table summarizes the essential quantitative and structural data for **GSK-J1**.

Property Category	Details
IUPHAR/BPS Ligand ID	7027 [1]
Compound Class	Synthetic organic [1]
Primary Target (IC <sub>50</sub> )	JMJD3/KDM6B (60 nM) [2] [3]
Other Targets (IC <sub>50</sub> )	UTX/KDM6A (>10-fold selectivity vs. other demethylases) [1] [2]
Molecular Weight	389.19 [1] / 389.45 [2]
Molecular Formula	C <sub>22</sub> H <sub>23</sub> N <sub>5</sub> O <sub>2</sub> [1] [2]
CAS Registry No.	1373422-53-7 [1]
SMILES	<chem>OC(=O)CCNc1nc(nc(c1)N1CCc2ccccc2CC1)c1cccn1</chem> [1]
XLogP	3.71 [1]
Lipinski's Rules Broken	0 [1]

## Experimental Protocols: Key Assays

Here are the methodologies for two primary assays used to characterize **GSK-J1**.

## Histone Demethylase AlphaScreen Assay [3]

This homogeneous assay was used to determine the IC<sub>50</sub> values of **GSK-J1**.

- **Purpose:** To measure the inhibition of histone demethylase activity.
- **Procedure:**
  - **Reaction Setup:** Experiments are performed in a 384-well plate format in an assay buffer (50 mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20).
  - **Enzyme & Inhibitor Incubation:** The demethylase enzyme is transferred to the plate wells. Titrations of **GSK-J1** are added, and the enzyme is pre-incubated with the compound for 15 minutes (final DMSO concentration of 1%).
  - **Reaction Initiation:** The enzyme reaction is started by adding a substrate mix containing 2-oxoglutarate (concentration varies, e.g., 10 μM for JMJD3), Ferrous Ammonium Sulfate (Fe<sup>2+</sup>, concentration varies, e.g., 10 μM for JMJD3), L-Ascorbic Acid (100 μM), and a biotinylated peptide substrate (e.g., Biotin-H3(14-34)K27Me3 at 0.06 μM for JMJD3).
  - **Reaction Termination:** After a specific incubation time (e.g., 5 minutes for JMJD3), the reaction is stopped by adding EDTA (7.5 mM final concentration).
  - **Detection:** Streptavidin-coated donor beads and Protein-A-conjugated acceptor beads, pre-incubated with an antibody specific to the product methyl mark, are added. After a 1-hour incubation, the plate is read using a luminescence plate reader.
  - **Data Analysis:** Data are normalized to a no-enzyme control, and the IC<sub>50</sub> is determined from a nonlinear regression curve fit.

## Thermal Shift (T<sub>m</sub>) Assay [3]

This assay was used to profile the selectivity of **GSK-J1** across a range of Fe<sup>2+</sup>/2-oxoglutarate-dependent oxygenases.

- **Purpose:** To assess changes in the thermal stability of a protein upon binding of an inhibitor, indicating direct binding.
- **Procedure:**
  - **Sample Preparation:** The protein enzyme is diluted to 1 μM in a buffer containing a fluorescent dye (SYPRO Orange) that binds to hydrophobic patches exposed as the protein unfolds.
  - **Compound Addition:** **GSK-J1** is added to a final concentration of 20 μM.
  - **Thermal Denaturation:** The sample is subjected to a controlled temperature increase (e.g., 3°C per minute) in a real-time PCR machine.

- **Fluorescence Monitoring:** The increase in fluorescence is monitored as the protein denatures.
- **Data Analysis:** Fluorescence intensity is plotted against temperature, and the melting temperature ( $T_m$ ) is calculated. A significant positive shift in  $T_m$  ( $\Delta T_m$ ) in the presence of **GSK-J1** indicates binding and stabilization of the protein.

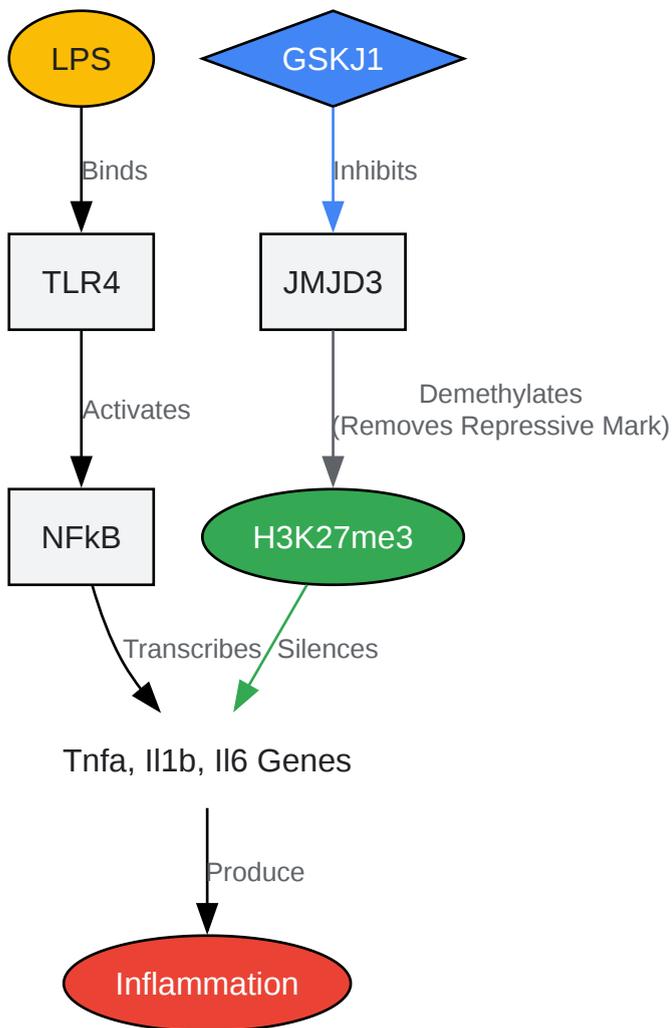
## In Vitro & In Vivo Effects

The table below summarizes the observed biological effects of **GSK-J1** in cellular and animal models.

Model System	Observed Effects of GSK-J1
Human Primary Macrophages	Inhibits TNF- $\alpha$ production; increases global nuclear H3K27me3 levels [2].
Mouse Mammary Epithelial Cells (MECs)	Suppresses LPS-induced proinflammatory cytokines (TNF- $\alpha$ , IL-1 $\beta$ , IL-6); increases H3K27me3 at gene promoters; inhibits TLR4/NF- $\kappa$ B signaling [4].
MC3T3-E1 Cells	Suppresses Runx2 and Osterix expression; increases ALP activity and global H3K27me3 levels [2].
LPS-induced Mastitis in Mice	Alleviates severity of mammary gland inflammation and tissue injury; reduces inflammatory cell infiltration and MPO activity; decreases proinflammatory cytokine levels [4].

## Mechanism of Action Diagram

The following diagram illustrates the mechanism by which **GSK-J1** exerts its anti-inflammatory effects, as demonstrated in an LPS-induced mastitis model [4].



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*GSK-J1 inhibits JMJD3, promoting gene-silencing H3K27me3 and reducing inflammation [4].*

## Practical Research Application

For researchers using **GSK-J1** in experimental settings, here is key practical information.

- **Solubility and Storage:** **GSK-J1** is soluble in DMSO (e.g., 70-78 mg/mL, ~200 mM) and insoluble in water or ethanol. Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO [2].
- **In Vivo Formulations:** Validated formulations for animal studies include [2]:
  - A clear solution using 5% DMSO in corn oil.
  - A clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH<sub>2</sub>O.
  - A homogeneous suspension in CMC-Na solution.

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## References

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